

# FAPI-74 as a tracer for cancer-associated fibroblasts

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An In-depth Technical Guide to FAPI-74 as a Tracer for Cancer-Associated Fibroblasts

#### Introduction

Within the tumor microenvironment (TME), cancer-associated fibroblasts (CAFs) are a critical component, playing a significant role in cancer initiation, progression, invasion, and metastasis. [1][2] CAFs are characterized by the overexpression of various proteins, among which is the Fibroblast Activation Protein (FAP), a cell membrane-bound serine protease.[3][4] FAP's high expression in the stroma of over 90% of epithelial cancers, with minimal presence in normal tissues, makes it an exceptional target for molecular imaging and therapy.[4][5]

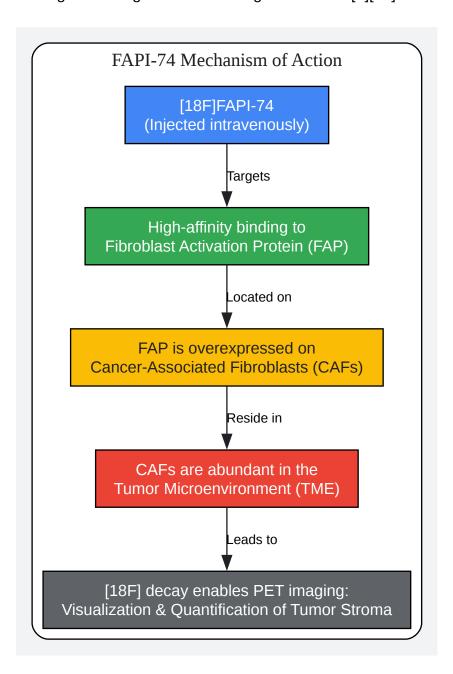
[18F]FAPI-74 is an innovative radiopharmaceutical that targets FAP.[6] It is a quinoline-based FAP inhibitor (FAPI) conjugated to a NOTA chelator, allowing for stable labeling with Fluorine-18 ([18F]) via an aluminum-fluoride complex ([18F]AIF).[7][8] This design leverages the favorable properties of [18F], such as its longer half-life (110 minutes) and lower positron energy compared to Gallium-68, facilitating centralized production, wider distribution, and higher image resolution.[9][10] This guide provides a comprehensive overview of **FAPI-74**, focusing on its mechanism, quantitative data, underlying biological pathways, and key experimental protocols for its use as a tracer for CAFs.

#### **Mechanism of Action**

**FAPI-74** functions as a diagnostic agent for Positron Emission Tomography (PET) imaging by specifically binding to FAP.[6][11] When introduced intravenously, the **FAPI-74** tracer circulates



throughout the body and accumulates in areas with high FAP expression, primarily the stroma of tumors where CAFs are abundant. The Fluorine-18 radioisotope emits positrons, which annihilate with electrons in the surrounding tissue to produce two 511 keV gamma photons. These photons are detected by the PET scanner, allowing for the three-dimensional visualization and quantification of FAP-positive regions.[3] The high specificity of **FAPI-74** for FAP results in clear images with high tumor-to-background ratios.[6][12]



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A diagram illustrating the mechanism of action for the **FAPI-74** tracer.



# **Quantitative Data**

The performance of **FAPI-74** has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

## **Table 1: Preclinical Binding and Uptake**

This table details the in vitro binding affinity and cell uptake characteristics of **FAPI-74** and related FAPI compounds.



Compound	Metric	Value	Cell Line	Comments	Source
[18F]AIF- FAPI-74	EC50	< 1 nM to 4.2 nM	HT-1080-FAP	Demonstrate s high binding affinity.	[7]
[18F]AIF- FAPI-74	In Vitro Binding	Up to 80%	HT-1080-FAP	Shows high, specific binding to FAP-expressing cells.	[7]
[18F]AlF- FAPI-74	In Vitro Uptake	>100-fold higher vs. WT	I45 huFAP	Uptake was effectively blocked by excess unlabeled FAPI.	[12][13]
[18F]FGlc- FAPI	IC50	167 nM	HT1080hFAP	A glycosylated variant showing slightly lower affinity than FAPI-04 (32 nM).	[14]
[18F]FGlc- FAPI	Tumor Uptake	4.5 %ID/g	HT1080hFAP xenografts	Higher specific tumor uptake compared to [68Ga]Ga-FAPI-04 (2 %ID/g).	[14]





# Table 2: Clinical PET Imaging Data: [18F]FAPI-74 vs. [18F]FDG

This table compares the maximum Standardized Uptake Values (SUVmax) of [18F]FAPI-74 and the standard clinical tracer [18F]FDG across various cancers.



Cancer Type	Lesion Type	[18F]FAPI- 74 Median SUVmax (Range)	[18F]FDG Median SUVmax (Range)	Finding	Source
Various Cancers	Primary Lesions	9.44 (2.50– 25.28)	5.45 (1.22– 15.06)	FAPI-74 uptake is significantly higher (P=0.010).	[9]
Various Cancers	Lymph Node Metastases	8.86 (3.51– 23.33)	3.84 (1.01– 9.75)	FAPI-74 uptake is significantly higher (P=0.002).	[9]
Various Cancers	Other Metastases	6.39 (0.55– 12.78)	1.88 (0.73– 8.35)	FAPI-74 uptake is significantly higher (P=0.046).	[9]
Gastrointestin al	Primary Tumors	-	-	FAPI-74 showed higher sensitivity than FDG.	[15]
Gastrointestin al	Bone/Visceral Metastases	-	-	FAPI-74 sensitivity: 98%; FDG sensitivity: 47% (P<0.001).	[15]
Pancreatic (PDAC)	Primary Lesions	10.5 ± 4.5	6.6 ± 3.2	FAPI-74 uptake is higher with	[16]



				better delineation.	
Pancreatic (PDAC)	Metastatic Lesions	8.2 ± 13.9	5.7 ± 2.8	FAPI-74 detected 22% more lesions than FDG.	[16]
Lung Cancer	Primary & Metastases	>10	-	High contrast achieved 1 hour post- injection.	[17][18]

# **Table 3: Biodistribution and Radiation Dosimetry**

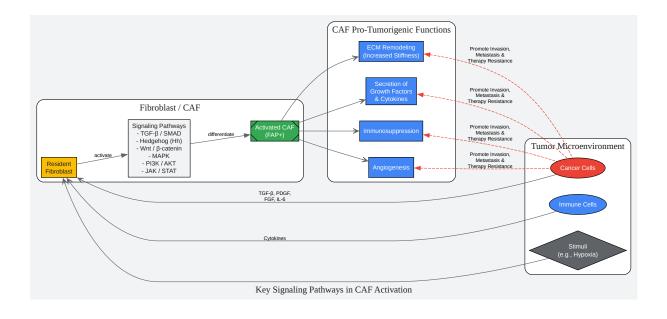
This table presents the biodistribution and estimated radiation dose for FAPI-74.

Tracer	Parameter	Value	Organ with Highest Uptake	Comments	Source
[18F]FAPI-74	Effective Dose	1.4 ± 0.2 mSv / 100 MBq	Bladder, Kidneys, Colon	Lower radiation burden than [18F]FDG. Preferred renal excretion.	[7][17][18]
[68Ga]FAPI- 74	Effective Dose	1.6 mSv / 100 MBq	Bladder, Kidneys	Comparable radiation dose to other 68Ga-ligands.	[17][18]

# **Key Signaling Pathways in Cancer-Associated Fibroblasts**



The activation of normal fibroblasts into CAFs is a complex process modulated by a network of signaling pathways initiated by cancer cells and other components of the TME. Understanding these pathways is crucial for developing therapies that target CAFs. Key pathways include TGF-β, Hedgehog (Hh), Wnt, MAPK, and PI3K/AKT.[1][19][20] These pathways regulate CAF formation, heterogeneity, and their pro-tumorigenic functions like extracellular matrix (ECM) remodeling, secretion of growth factors, and immunosuppression.[2][19]



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A diagram of signaling pathways involved in the activation of CAFs.

# **Experimental Protocols**

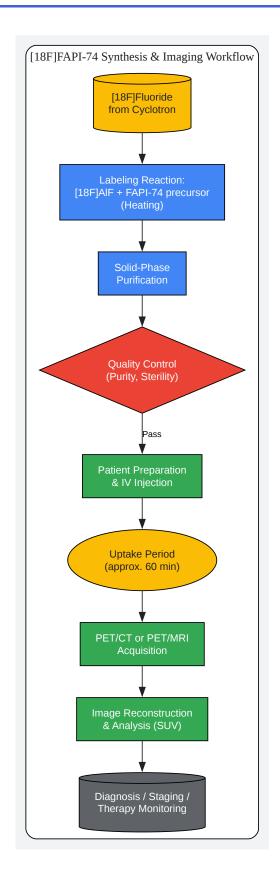
This section outlines standardized methodologies for the synthesis and application of [18F]**FAPI-74**.

### Radiolabeling of [18F]FAPI-74

The synthesis of [18F]AlF-**FAPI-74** is typically performed using an automated radiosynthesis module.[21] The process involves the chelation of an aluminum-fluoride complex by the NOTA group conjugated to the **FAPI-74** precursor.

- [18F]Fluoride Production: [18F]Fluoride is produced via a cyclotron and trapped on an anionexchange cartridge.
- Elution: The trapped [18F]Fluoride is eluted from the cartridge into the reaction vessel.
- Complexation: An aluminum chloride (AlCl<sub>3</sub>) solution is added to the [18F]Fluoride to form the [18F]AlF<sup>2+</sup> complex.
- Labeling Reaction: The FAPI-74 precursor is added to the reaction vessel. The mixture is heated (e.g., at 95°C for 15 minutes) to facilitate the chelation of the [18F]AIF complex by the NOTA moiety.[21]
- Purification: The reaction mixture is purified, typically using solid-phase extraction (SPE)
   cartridges, to remove unreacted [18F]fluoride and other impurities.
- Formulation: The final product is formulated in a physiologically compatible solution (e.g., phosphate-buffered saline) and passed through a sterile filter.
- Quality Control: The final product is tested for radiochemical purity, pH, sterility, and endotoxin levels before clinical use.





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A workflow for **FAPI-74** synthesis and clinical PET imaging.



#### **In Vitro Assays**

- Competitive Binding Assay: To determine the binding affinity (IC50 or EC50), FAP-expressing cells (e.g., HT1080hFAP) are incubated with a fixed concentration of radiolabeled **FAPI-74** and increasing concentrations of non-radiolabeled **FAPI-74** or other competing compounds. The displacement of the radiotracer is measured to calculate affinity.[7][14]
- Cellular Uptake and Internalization Assay: FAP-expressing cells are incubated with
  [18F]FAPI-74 for various time points. Surface-bound radioactivity is stripped (e.g., with an
  acid wash), and the internalized radioactivity is measured using a gamma counter. This helps
  to characterize the rate and extent of tracer internalization.[14][22] Specificity is confirmed by
  performing blocking experiments with an excess of unlabeled FAPI.[13]

### **In Vivo Preclinical Imaging**

- Animal Models: Immunodeficient mice are typically used, bearing subcutaneous or orthotopic xenografts of human cancer cell lines engineered to express FAP (e.g., HT1080hFAP) or patient-derived xenografts.[14][22]
- Procedure: Mice are injected with [18F]FAPI-74 (typically via tail vein). Dynamic or static
  PET scans are acquired at various time points post-injection to assess the tracer's
  biodistribution and tumor uptake.[7]
- Ex Vivo Biodistribution: After the final imaging session, animals are euthanized. Organs of interest and tumors are harvested, weighed, and their radioactivity is measured in a gamma counter to calculate the percentage of injected dose per gram of tissue (%ID/g), providing a precise quantification of tracer distribution.[14][23]

### **Clinical PET/CT Imaging Protocol**

Clinical trials provide a standardized protocol for patient imaging.[11][24]

- Patient Preparation: Unlike [18F]FDG, no special preparation such as fasting is typically required for FAPI PET imaging.
- Tracer Administration: Patients are administered [18F]FAPI-74 intravenously, with a typical dose of 240 ± 31 MBq.[9]



- Uptake Phase: Patients rest for an uptake period, typically around 45-60 minutes, to allow for tracer distribution and clearance from background tissues.[3][6]
- Image Acquisition: A whole-body PET/CT or PET/MRI scan is performed. The CT or MRI provides anatomical correlation for the functional data from the PET scan.
- Image Analysis: Images are reconstructed and analyzed. Tracer uptake in lesions is quantified using the Standardized Uptake Value (SUV), and tumor-to-background ratios (TBR) are calculated to assess image contrast.[25]

# **Applications and Future Directions**

[18F]**FAPI-74** is a promising tracer with multiple potential applications in oncology:

- Improved Cancer Diagnosis and Staging: Due to its high sensitivity and high tumor-to-background ratio, FAPI-74 PET/CT can detect primary tumors, lymph node involvement, and distant metastases with high accuracy, potentially outperforming [18F]FDG in several cancer types like gastrointestinal and pancreatic cancers.[9][15][26]
- Monitoring Therapeutic Response: FAP expression can change in response to therapy.
   FAPI-74 PET can be used to non-invasively monitor these changes, providing an early indication of treatment efficacy.[13][27] Studies have shown its utility in monitoring the response to FAP-targeted CAR T-cell therapy by detecting the clearance of FAP-positive cells.[5][13][23]
- Theranostics: The FAPI molecule can be labeled with therapeutic radioisotopes (e.g., Lutetium-177, Actinium-225) for targeted radionuclide therapy.[4] FAPI-74 can serve as the diagnostic component in this "theranostic" pair to select patients who are most likely to benefit from FAP-targeted therapy and to monitor treatment response.

Ongoing research and clinical trials are further exploring the role of **FAPI-74** in a wider range of cancers and non-malignant fibrotic diseases.[24][28]

#### Conclusion

[18F]**FAPI-74** is a highly promising PET tracer that specifically targets Fibroblast Activation Protein on cancer-associated fibroblasts. Its superior imaging characteristics, including high



tumor uptake and low background signal, often surpass those of the clinical standard, [18F]FDG, in various malignancies. The ability to label **FAPI-74** with the long-lived [18F] isotope enhances its clinical utility and accessibility. With its potential applications in diagnosis, staging, therapy monitoring, and theranostics, **FAPI-74** stands to make a significant impact on the management of cancer patients by providing a clear window into the stromal dynamics of the tumor microenvironment.

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